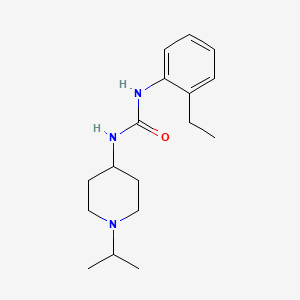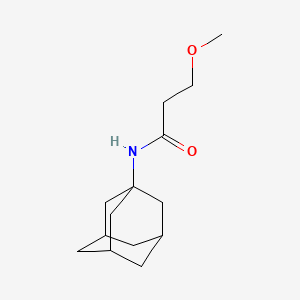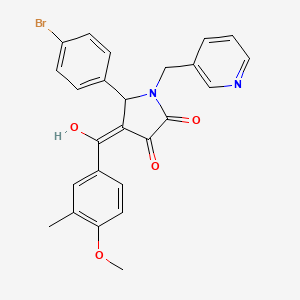![molecular formula C12H19BrClNO B5293999 [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5293999.png)
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride, also known as BDEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDEA is a derivative of phenoxyethanolamine and is a selective agonist of the β2-adrenergic receptor. In
Wirkmechanismus
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride is a selective agonist of the β2-adrenergic receptor. When [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride binds to the β2-adrenergic receptor, it activates a signaling cascade that leads to the relaxation of smooth muscle cells, vasodilation, and other physiological effects.
Biochemical and Physiological Effects:
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have various biochemical and physiological effects. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its selective agonist activity on the β2-adrenergic receptor, which allows for specific targeting of this receptor. However, one limitation of using [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in lab experiments is its potential toxicity and side effects, which need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride research. One potential direction is the development of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride analogs with improved pharmacological properties. Another potential direction is the study of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in combination with other drugs for potential synergistic effects. Additionally, further studies are needed to explore the potential therapeutic applications of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride in various fields.
Synthesemethoden
The synthesis method of [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride involves the reaction of 2-bromo-4,6-dimethylphenol with ethylene oxide to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylenediamine to form [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride. The final product is obtained as a hydrochloride salt.
Wissenschaftliche Forschungsanwendungen
[2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential therapeutic applications in various fields such as respiratory diseases, cardiovascular diseases, and cancer. In respiratory diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been found to relax airway smooth muscle and improve lung function. In cardiovascular diseases, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been shown to have vasodilatory effects and improve cardiac function. In cancer research, [2-(2-bromo-4,6-dimethylphenoxy)ethyl]ethylamine hydrochloride has been studied for its potential anticancer activity.
Eigenschaften
IUPAC Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO.ClH/c1-4-14-5-6-15-12-10(3)7-9(2)8-11(12)13;/h7-8,14H,4-6H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQRDRVLCGTOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=C(C=C(C=C1Br)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromo-4,6-dimethylphenoxy)-N-ethylethanamine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
![2-(2-furyl)-N-(3-thienylmethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5293947.png)
![2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5293955.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)
![methyl 4-[(3-{4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5293969.png)

![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-pyrimidinamine](/img/structure/B5293989.png)
![4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5294003.png)
